1,4-Naphthalenedione, 2-chloro-3-phenyl-
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Overview
Description
2-Chloro-3-phenylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₆H₉ClO₂ and a molecular weight of 268.694 g/mol . This compound is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a phenyl group attached to the naphthalene ring. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-phenylnaphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with phenylhydrazine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
2-chloro-1,4-naphthoquinone+phenylhydrazine→2-chloro-3-phenylnaphthalene-1,4-dione
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, including temperature control, solvent selection, and purification processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Chloro-3-phenylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s redox properties play a crucial role in its biological activity. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 2-chloro-3-methylnaphthalene-1,4-dione
- 2-chloro-3-hydrazinylnaphthalene-1,4-dione
- 2-chloro-3-propoxynaphthalene-1,4-dione
- 2-chloro-3-methoxyanthracene-1,4-dione
- 2-chloro-3-ethoxynaphthalene-1,4-dione
Comparison: Compared to its analogs, 2-chloro-3-phenylnaphthalene-1,4-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications .
Properties
CAS No. |
25007-57-2 |
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Molecular Formula |
C16H9ClO2 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-chloro-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H |
InChI Key |
SDWCCVCUDRNNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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